![molecular formula C7H8O2 B14739511 1-Propyne, 3,3'-[methylenebis(oxy)]bis- CAS No. 2188-13-8](/img/structure/B14739511.png)
1-Propyne, 3,3'-[methylenebis(oxy)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyne, 3,3’-[methylenebis(oxy)]bis- is an organic compound with the molecular formula C7H8O2. It is characterized by the presence of two propyne groups connected by a methylene bridge through oxygen atoms.
Vorbereitungsmethoden
The synthesis of 1-Propyne, 3,3’-[methylenebis(oxy)]bis- typically involves the reaction of propargyl alcohol with formaldehyde in the presence of a base. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the formation of the methylene bridge. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1-Propyne, 3,3’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The propyne groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Wissenschaftliche Forschungsanwendungen
1-Propyne, 3,3’-[methylenebis(oxy)]bis- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Propyne, 3,3’-[methylenebis(oxy)]bis- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect cellular pathways and processes, contributing to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
1-Propyne, 3,3’-[methylenebis(oxy)]bis- can be compared with similar compounds such as:
1-Propyne, 3,3’-[1,3-propanediylbis(oxy)]bis-: This compound has a similar structure but with a different bridging group.
Dipropargyl ether: Another related compound with two propyne groups connected by an oxygen atom. The uniqueness of 1-Propyne, 3,3’-[methylenebis(oxy)]bis- lies in its specific methylene bridge, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
2188-13-8 |
|---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
3-(prop-2-ynoxymethoxy)prop-1-yne |
InChI |
InChI=1S/C7H8O2/c1-3-5-8-7-9-6-4-2/h1-2H,5-7H2 |
InChI-Schlüssel |
CCBFIYAJYDJYOL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)

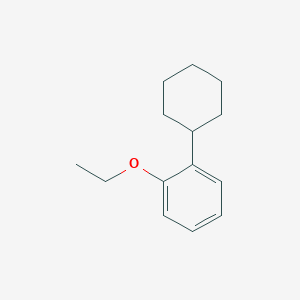
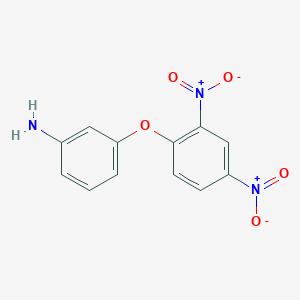
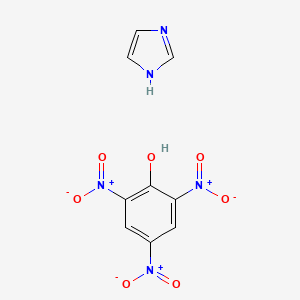

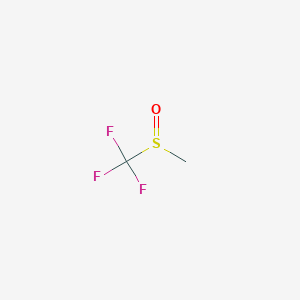
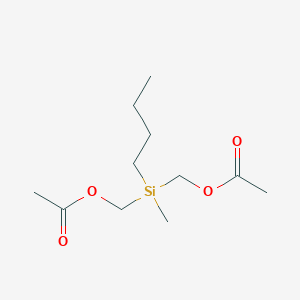
![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
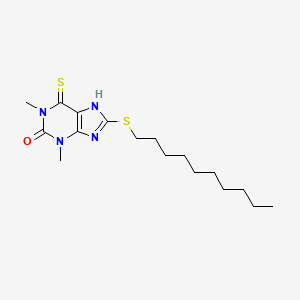
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)

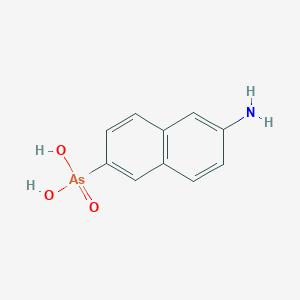
![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)
